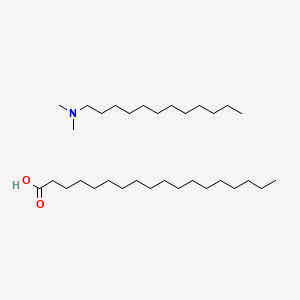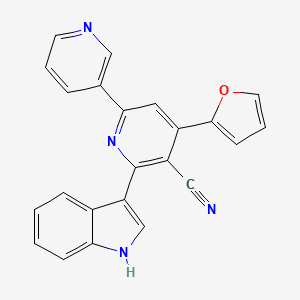
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3'-bipyridine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a furan ring, an indole moiety, and a bipyridine structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives.
Introduction of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate indole precursor.
Incorporation of the Furan Ring: The furan ring is added through a cyclization reaction involving a suitable furan precursor.
Formation of the Carbonitrile Group: The carbonitrile group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile: Unique due to its combination of furan, indole, and bipyridine moieties.
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
The uniqueness of 4-(2-Furyl)-6-(1H-indol-3-yl)-2,3’-bipyridine-5-carbonitrile lies in its specific combination of functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C23H14N4O |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
4-(furan-2-yl)-2-(1H-indol-3-yl)-6-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H14N4O/c24-12-18-17(22-8-4-10-28-22)11-21(15-5-3-9-25-13-15)27-23(18)19-14-26-20-7-2-1-6-16(19)20/h1-11,13-14,26H |
Clé InChI |
HCTWSJWTHLGZEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=CC(=N3)C4=CN=CC=C4)C5=CC=CO5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



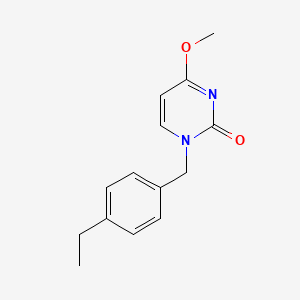
![[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methyl sulfo hydrogen phosphate](/img/structure/B13758488.png)
![(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13758493.png)
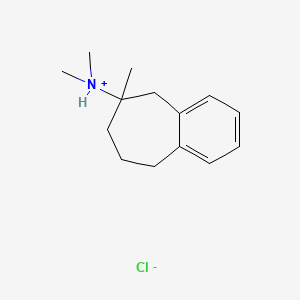
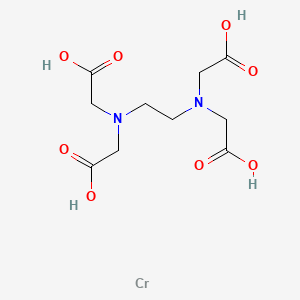
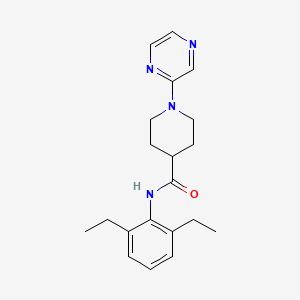
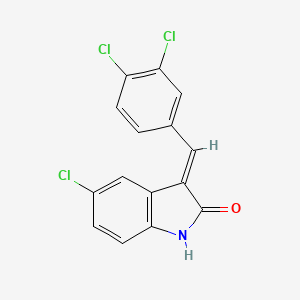
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)
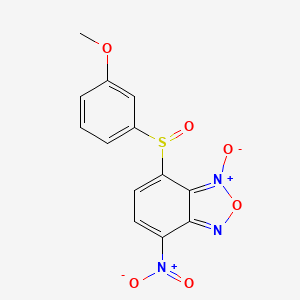
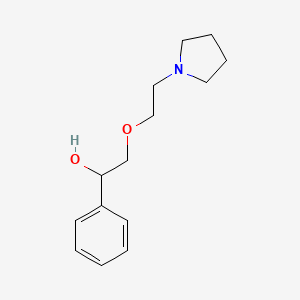

![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
